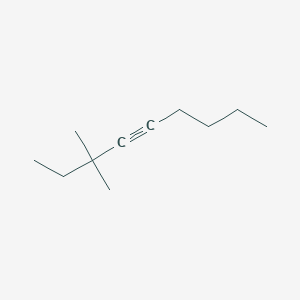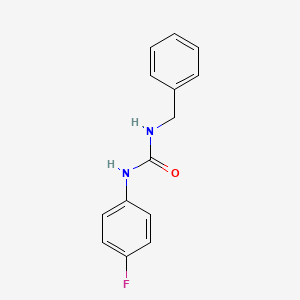
1-Benzyl-3-(4-fluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-(4-fluorophenyl)urea is an organic compound with the molecular formula C14H13FN2O It is a derivative of urea, where the hydrogen atoms are replaced by a benzyl group and a 4-fluorophenyl group
Méthodes De Préparation
The synthesis of 1-Benzyl-3-(4-fluorophenyl)urea typically involves the reaction of benzyl isocyanate with 4-fluoroaniline. The reaction is carried out in an organic solvent such as toluene or dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Synthetic Route:
Reactants: Benzyl isocyanate and 4-fluoroaniline.
Solvent: Toluene or dichloromethane.
Conditions: Reflux.
Purification: Recrystallization or column chromatography.
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures consistent quality and scalability.
Analyse Des Réactions Chimiques
1-Benzyl-3-(4-fluorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid, bromine.
Major Products:
- Oxidized urea derivatives.
- Amine derivatives.
- Substituted aromatic compounds.
Applications De Recherche Scientifique
1-Benzyl-3-(4-fluorophenyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Preliminary studies suggest that this compound may have potential as a drug candidate for treating various diseases. Its pharmacokinetic and pharmacodynamic properties are under investigation.
Industry: The compound is used in the development of new materials and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-Benzyl-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Molecular Targets and Pathways:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Modulation of receptor activity to alter cellular responses.
Comparaison Avec Des Composés Similaires
1-Benzyl-3-(4-fluorophenyl)urea can be compared with other similar compounds to highlight its uniqueness:
1-Benzyl-3-(3-fluorophenyl)urea: Similar structure but with the fluorine atom in a different position, leading to different chemical and biological properties.
1-Benzyl-3-(4-chlorophenyl)urea:
1-Benzyl-3-(4-methylphenyl)urea: Methyl group substitution, affecting the compound’s hydrophobicity and interaction with biological targets.
Uniqueness:
- The presence of the 4-fluorophenyl group in this compound imparts unique electronic and steric properties, influencing its reactivity and interactions.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike. Further studies are needed to fully explore its applications and mechanisms of action.
Propriétés
Formule moléculaire |
C14H13FN2O |
|---|---|
Poids moléculaire |
244.26 g/mol |
Nom IUPAC |
1-benzyl-3-(4-fluorophenyl)urea |
InChI |
InChI=1S/C14H13FN2O/c15-12-6-8-13(9-7-12)17-14(18)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,16,17,18) |
Clé InChI |
CENCWHKKKSQPBI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Acetyl-2-bromo-1-hydroxy-10a,12a-dimethyl-2,3,3a,3b,4,5,8,9,10,10b,11,12-dodecahydroindeno[4,5-i][3]benzazepin-7-one](/img/structure/B14689524.png)
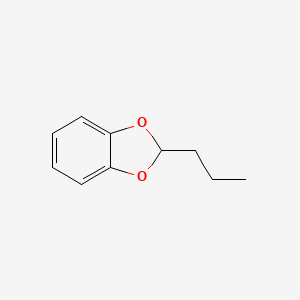
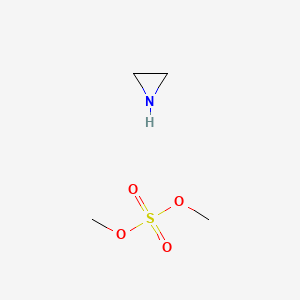
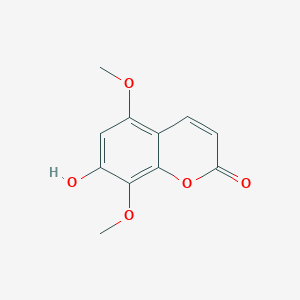
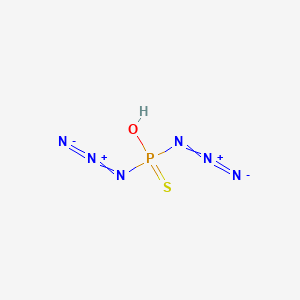
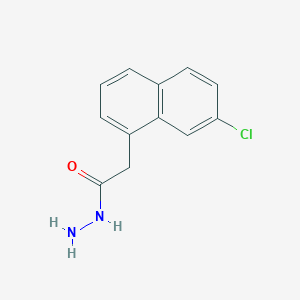
![4-Hydroxy-7-[(2-oxopropyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14689550.png)
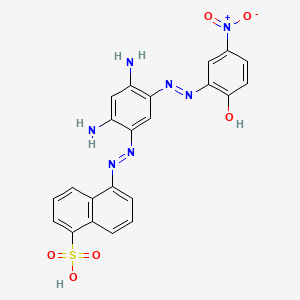
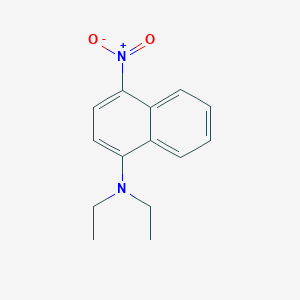
![Ethanone, 1,1'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis-](/img/structure/B14689576.png)
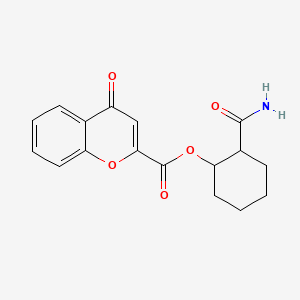
![2,10,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),12,14,16-tetraen-11-one;hydrochloride](/img/structure/B14689595.png)
![5-{[4-(Dimethylamino)phenyl]methylidene}-2-(ethylsulfanyl)-1,3-thiazol-4(5H)-one](/img/structure/B14689600.png)
